molecular formula C15H25NO2 B15158522 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol CAS No. 656823-29-9

4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol

Cat. No.: B15158522
CAS No.: 656823-29-9
M. Wt: 251.36 g/mol
InChI Key: JFOPNKOVRNAXNK-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol is an organic compound with the molecular formula C14H23NO2 It is a phenolic compound that features a diethylamino group and a propoxy group attached to a dimethylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol typically involves the reaction of 3,5-dimethylphenol with 2-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the phenolic group can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)propoxy]-3,5-dimethylphenol
  • 4-[2-(Diethylamino)ethoxy]-3,5-dimethylphenol
  • 4-[2-(Diisopropylamino)propoxy]-3,5-dimethylphenol

Uniqueness

4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and propoxy groups on the dimethylphenol core allows for unique interactions and reactivity compared to similar compounds.

Properties

CAS No.

656823-29-9

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

4-[2-(diethylamino)propoxy]-3,5-dimethylphenol

InChI

InChI=1S/C15H25NO2/c1-6-16(7-2)13(5)10-18-15-11(3)8-14(17)9-12(15)4/h8-9,13,17H,6-7,10H2,1-5H3

InChI Key

JFOPNKOVRNAXNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)COC1=C(C=C(C=C1C)O)C

Origin of Product

United States

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